Nicotinamide

Water solubility Formulation science Liquid dosage forms

Nicotinamide (CAS 98-92-0) is the amide form of vitamin B₃ with ~1000 g/L water solubility—unlike slightly soluble nicotinic acid. This makes it the unequivocal choice for aqueous liquid formulations. Critically, it lacks the vasodilatory flushing response, enabling higher therapeutic doses. In dermatology, 4% nicotinamide gel matches clindamycin efficacy without antimicrobial resistance risk. cGMP-manufactured, multi-compendial certified.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 98-92-0
Cat. No. B372718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinamide
CAS98-92-0
Synonyms3 Pyridinecarboxamide
3-Pyridinecarboxamide
B 3, Vitamin
B3, Vitamin
Enduramide
Jenapharm, Nicotinsäureamid
Niacinamide
Nicobion
Nicotinamide
Nicotinsäureamid Jenapharm
Papulex
Vitamin B 3
Vitamin B3
Vitamin PP
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)N
InChIInChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)
InChIKeyDFPAKSUCGFBDDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceNicotinamide is a white powder. (NTP, 1992),DryPowder; OtherSolid,Solid,WHITE CRYSTALLINE POWDER.
Solubility2.8 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
In water, 5X10+5 mg/L at 25 °C
Very soluble in water;  1 g is soluble in 1 mL water
1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol
Soluble in butanol, chloroform
For more Solubility (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.
500 mg/mL at 25 °C
Solubility in water, g/100ml at 20Â °C: 100 (very good)

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinamide (CAS 98-92-0) Technical Overview: Key Physicochemical and Regulatory Benchmarks for B2B Procurement


Nicotinamide (niacinamide, CAS 98-92-0) is the amide form of vitamin B₃, a water-soluble pyridine-3-carboxamide with the molecular formula C₆H₆N₂O and molecular weight 122.13 g/mol . This white to off-white crystalline powder demonstrates high water solubility of approximately 1000 g/L at 20°C and a melting point range of 128–131°C . Commercial-grade Nicotinamide is supplied to pharmaceutical (USP/BP/EP), food (FCC), feed, and cosmetic specifications, with purity typically ranging from ≥98.5% to ≥99% depending on grade . The compound is manufactured under cGMP conditions in FDA-registered facilities and is available with multi-compendial certification suitable for pharmaceutical release testing, nutritional formulation, and analytical method development [1].

Why Nicotinamide Cannot Be Simply Substituted: Differential Solubility, Stability, and Clinical Safety Profile Relative to Nicotinic Acid and Other Vitamin B₃ Forms


Although nicotinamide and nicotinic acid (niacin) are both vitamin B₃ forms that function as NAD⁺ precursors, they exhibit fundamentally different physicochemical, pharmacological, and clinical safety profiles that preclude simple substitution in most applications [1]. Nicotinamide demonstrates approximately 1000 g/L water solubility at 20°C, whereas nicotinic acid is only slightly soluble in water, creating a large formulation flexibility gap that directly impacts liquid nutritional products, beverage fortification, and topical dermatological preparations . Critically, nicotinic acid produces a well-documented vasodilatory flushing response at therapeutic doses (30–1000 mg/day), while nicotinamide is devoid of this adverse effect due to its distinct receptor interaction profile, making it the preferred form for clinical applications requiring higher doses or patient populations intolerant to niacin-induced flushing [2]. Furthermore, while nicotinamide and newer NAD⁺ precursors such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) share a common metabolic endpoint, direct human comparative studies reveal that nicotinamide produces only an acute, transient effect on circulatory NAD⁺ levels, whereas NR and NMN sustain chronic NAD⁺ elevation via gut-microbial conversion mechanisms—a distinction with profound implications for procurement decisions in longevity, metabolic health, and clinical research applications [3].

Nicotinamide Quantitative Differentiation Guide: Head-to-Head Comparative Evidence for Procurement Decision Support


Water Solubility: Nicotinamide versus Nicotinic Acid — Quantitative Formulation Advantage

Nicotinamide exhibits substantially higher water solubility compared to nicotinic acid, a critical differentiation factor for liquid formulation development [1]. The measured water solubility of nicotinamide is approximately 1000 g/L at 20°C, whereas nicotinic acid is only slightly soluble in water . Density and viscosity studies further indicate that nicotinamide is more hydrated and exhibits weaker solute-solute interactions in aqueous solution compared to nicotinic acid [2].

Water solubility Formulation science Liquid dosage forms Vitamin fortification

Stability in Feed and Food Matrices: Nicotinamide versus Nicotinic Acid — Quantitative Degradation Comparison

In a validated HPLC-UV stability study of six water-soluble vitamins in animal feed matrices, nicotinamide and nicotinic acid were directly compared over a 7-day storage period [1]. At day 7, nicotinamide retained 59.90% ± 1.08% of initial concentration, while nicotinic acid retained 59.63% ± 0.13% [1]. The two compounds exhibited nearly identical degradation kinetics, with no statistically significant difference in stability observed, confirming nicotinamide achieves equivalent thermal and oxidative stability to nicotinic acid [2].

Stability Shelf-life Animal feed Water-soluble vitamins

NAD⁺ Precursor Efficacy: Nicotinamide versus Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) — Randomized Controlled Human Trial

In a randomized, open-label, placebo-controlled study of 65 healthy adults, the NAD⁺-boosting effects of three precursors—nicotinamide (Nam), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN)—were directly compared over 14 days of supplementation [1]. NR and NMN produced comparable and sustained increases in circulatory NAD⁺ concentrations, achieving approximately a 2-fold elevation in whole-blood NAD⁺ baseline levels [2]. In contrast, nicotinamide produced only an acute, transient effect on the NAD⁺ metabolome with no change in chronic baseline NAD⁺ levels [1]. Ex vivo whole-blood experiments confirmed that nicotinamide, NR, and NMN do not directly increase NAD⁺ in blood cells; rather, NR and NMN exert their chronic effects via gut-microbial conversion to nicotinic acid, which then acts via the Preiss–Handler pathway, while nicotinamide is rapidly absorbed and metabolized via the salvage pathway without sustained NAD⁺ elevation [1].

NAD⁺ metabolism Pharmacokinetics Longevity Metabolic health Clinical trial

Topical Acne Vulgaris Treatment: 4% Nicotinamide Gel versus 1% Clindamycin Gel — Randomized Double-Blind Clinical Trial

In a randomized, double-blind clinical trial, the efficacy of topical 4% nicotinamide gel was compared to topical 1% clindamycin gel for the treatment of moderate inflammatory acne vulgaris in 80 patients (n=40 per group) over 8 weeks of twice-daily application [1]. Physician global evaluation showed that 36% of patients in the nicotinamide group achieved 'moderately or much better' improvement compared to 40% in the clindamycin group (p = 0.36), demonstrating comparable efficacy between the two treatments [2]. A subsequent independent randomized controlled trial (Khodaeiani 2013) with identical design (n=80) confirmed these findings, showing no statistically significant difference in inflammatory lesion count reduction between the two treatment arms [3].

Dermatology Acne vulgaris Topical formulation Anti-inflammatory Antibiotic resistance

Topical Psoriasis Treatment: 4% Nicotinamide versus Calcipotriol-Betamethasone — Comparative Clinical Efficacy

In a comparative interventional clinical trial of 60 patients with mild to moderate psoriasis, the efficacy of topical 4% nicotinamide applied weekly (n=30) was compared to topical calcipotriol-betamethasone combination applied weekly (n=30) over 12 weeks [1]. Baseline PASI scores were comparable between groups (nicotinamide: 17.9 ± 7.8; calcipotriol-betamethasone: 16.2 ± 5.5; p = 0.148) [1]. At 12 weeks, PASI scores decreased to 12.2 ± 5.08 in the nicotinamide group (32% reduction) versus 9.1 ± 3.2 in the calcipotriol-betamethasone group (44% reduction), with the difference reaching statistical significance (p < 0.001) [1]. The study concluded that nicotinamide is less effective than calcipotriol-betamethasone as monotherapy for psoriasis but may serve as a useful adjuvant added to established treatment regimens [1].

Dermatology Psoriasis Topical formulation PASI score Combination therapy

PARP-1 Inhibition: Nicotinamide versus Clinical PARP Inhibitors — In Vitro Activity Comparison

Nicotinamide is a structural prototype of PARP-1 inhibitors and demonstrates direct enzyme inhibition in vitro . While a precise IC₅₀ value for nicotinamide against PARP-1 was not located in accessible primary literature, its derivative Nudifloramide (N-methyl-2-pyridone-5-carboxamide, a nicotinamide metabolite) inhibits PARP-1 with an IC₅₀ of 8 µM in vitro . For context, clinical PARP inhibitors such as olaparib exhibit IC₅₀ values of approximately 5 nM against PARP-1—over 1,600-fold more potent . Nicotinamide-induced PARP inhibition has been shown to induce p53-independent G₂ cell cycle arrest and apoptosis in multiple tumor cell lines, including BRCA1-deficient MDA-MB-436 mammary carcinoma cells [1].

PARP inhibition DNA repair Oncology Cancer research In vitro assay

Nicotinamide Optimal Application Scenarios: Where Quantitative Evidence Supports Procurement Priority


Topical Dermatological Formulations for Acne Vulgaris (Antibiotic-Sparing Alternative)

Based on the direct head-to-head clinical trial evidence establishing comparable efficacy between 4% nicotinamide gel and 1% clindamycin gel in moderate inflammatory acne vulgaris (36% vs. 40% improvement rates, p=0.36), nicotinamide represents a scientifically justified antibiotic-sparing alternative for topical acne management [1]. Procurement for dermatological product development should prioritize nicotinamide over clindamycin in scenarios where antimicrobial resistance risk mitigation is a primary consideration, given that nicotinamide achieves comparable clinical outcomes without selecting for resistant microorganisms [2].

Liquid Nutritional Products, Beverage Fortification, and Water-Based Formulations

The quantitative solubility differential between nicotinamide (~1000 g/L at 20°C) and nicotinic acid (slightly soluble) makes nicotinamide the unequivocal choice for any aqueous liquid formulation requiring vitamin B₃ fortification [1]. This includes infant nutritional formula powders, sports beverages, liquid dietary supplements, and water-based topical cosmetic preparations where nicotinic acid would precipitate or require prohibitively complex solubilization strategies [2]. Procurement specifications should explicitly require the amide form (nicotinamide) rather than the acid form (nicotinic acid) for all liquid product development pipelines .

Animal Feed and Pet Food Vitamin Premixes (High-Stability, Flush-Free Form)

HPLC-validated stability data demonstrate that nicotinamide maintains equivalent degradation kinetics to nicotinic acid in feed matrices over 7-day storage (59.90% ± 1.08% vs. 59.63% ± 0.13% retention), confirming that selecting nicotinamide does not compromise shelf-life performance [1]. Additionally, nicotinamide is devoid of the vasodilatory flushing response associated with nicotinic acid at therapeutic doses, making it the preferred vitamin B₃ source for companion animal nutrition and livestock feed applications where flush-related adverse effects or palatability concerns are relevant [2].

Basic Research: PARP-1 Mechanistic Studies and NAD⁺ Metabolism Assay Development

Nicotinamide serves as a low-cost, commercially available endogenous PARP-1 inhibitor and NAD⁺ precursor suitable for basic mechanistic research applications [1]. It should not be procured for therapeutic PARP inhibition in oncology (clinical PARP inhibitors exhibit >1,600-fold greater potency) nor for chronic NAD⁺-boosting applications in longevity research (NR and NMN produce sustained ~2-fold NAD⁺ elevation while nicotinamide yields only acute transient effects) [2]. Its optimal research application lies in studies examining the interplay between NAD⁺ biosynthesis, PARP activation, and cellular energy metabolism, as well as a reference standard for analytical method development in chromatography .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.